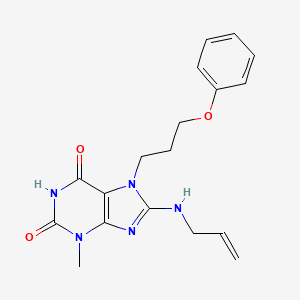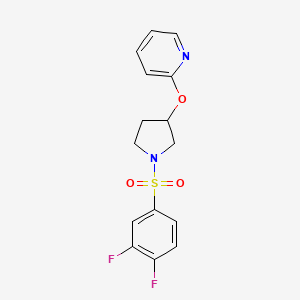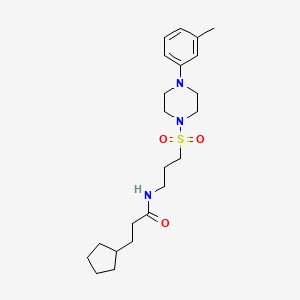![molecular formula C12H7F3N2O B3004691 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile CAS No. 439094-22-1](/img/structure/B3004691.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with a carbonitrile group
Mécanisme D'action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, such as lipid metabolism .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability and are metabolized in the body .
Result of Action
Related compounds have been shown to have various effects, such as protecting the integrity of the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile . These factors can include temperature, pH, and the presence of other substances in the environment.
Méthodes De Préparation
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Cyclization to form the pyrrole ring: The intermediate is then subjected to cyclization reactions to form the pyrrole ring.
Introduction of the carbonitrile group: Finally, the carbonitrile group is introduced through a cyanation reaction.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as electrochromic devices and polymers with unique properties.
Comparaison Avec Des Composés Similaires
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may result in different chemical and biological properties.
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group can significantly alter the compound’s reactivity and solubility.
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-methyl: The methyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)18-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZLTYRWBWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)

![1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B3004610.png)
![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
![N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)naphthalene-1-carboxamide](/img/structure/B3004613.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B3004615.png)
![2-({1-[2-(4-bromophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B3004616.png)
![3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3004617.png)
![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

